Shizukaol C

Descripción

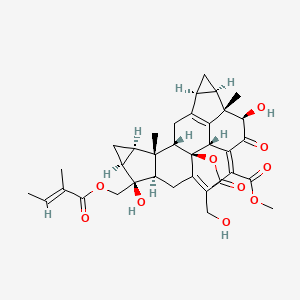

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKIOCIPCJDWMT-ADSFGAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Biological Activities of Shizukaol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C is a naturally occurring dimeric sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and known biological activities of this compound. Detailed experimental methodologies for key assays are presented, and relevant signaling pathways are illustrated to facilitate a deeper understanding of its mechanism of action. All quantitative data is summarized for comparative analysis.

Origin and Isolation

This compound is a phytochemical primarily isolated from the roots of plants belonging to the Chloranthus genus, specifically Chloranthus serratus and Chloranthus japonicus[1][2][3][4]. These plants have a history of use in traditional medicine, prompting scientific investigation into their chemical constituents.

General Isolation Protocol

Experimental Protocol: General Isolation of Sesquiterpenoids from Chloranthus species

-

Extraction: Air-dried and powdered roots of Chloranthus serratus are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is often enriched with sesquiterpenoids, is subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture.

-

Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

Methodologies for Structure Elucidation

The elucidation of the complex dimeric structure of this compound relies on a combination of modern spectroscopic techniques.

Experimental Protocol: General Method for Structure Elucidation of a Natural Product

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

-

1D NMR: ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Biological Activity

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being a key area of investigation.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Quantitative Data: Anti-inflammatory Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| RAW 264.7 | Inhibition of LPS-induced NO production | IC₅₀ | 46.72 μM | Unpublished data, available from commercial suppliers |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS + DMSO) are also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation period at room temperature, the absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

-

Cell Viability Assay (MTT Assay): A parallel experiment is conducted to assess the cytotoxicity of this compound using the MTT assay to ensure that the observed NO inhibition is not due to cell death.

Other Reported Activities

In addition to its anti-inflammatory effects, literature suggests that this compound may possess other biological activities, including antifungal properties. Further research is required to fully elucidate the spectrum of its biological effects and the underlying mechanisms.

Signaling Pathways and Biosynthesis

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound's anti-inflammatory activity has not been fully elucidated, it is likely to involve the modulation of key inflammatory mediators. Based on the known mechanisms of other anti-inflammatory compounds that inhibit NO production in LPS-stimulated macrophages, a putative pathway can be proposed.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Biosynthetic Origin

This compound, as a sesquiterpenoid, originates from the mevalonate (MVA) pathway in plants. This pathway synthesizes the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Caption: Simplified overview of the sesquiterpenoid biosynthetic pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide has summarized its origin, isolation, structure, and biological properties based on the available scientific literature. Further research is warranted to fully elucidate its mechanism of action, explore its full therapeutic potential, and develop efficient synthetic or semi-synthetic routes for its production. In vivo studies are also necessary to validate its efficacy and safety in preclinical models. The detailed methodologies and summarized data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Shizukaol C: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C, a complex dimeric sesquiterpenoid, stands as a notable natural product isolated from various species of the Chloranthus genus. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and insights into its potential biological activities. The document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of molecules.

Introduction

The genus Chloranthus has a rich history in traditional medicine, particularly in East Asia, where various species have been utilized for their anti-inflammatory, anti-bacterial, and anti-viral properties. Phytochemical investigations into this genus have revealed a wealth of structurally diverse and biologically active secondary metabolites, with lindenane-type sesquiterpenoid dimers being a characteristic chemical signature. Among these, this compound has emerged as a compound of significant interest due to its intricate molecular architecture and potential therapeutic applications. This guide will detail the scientific journey of this compound, from its natural source to its potential molecular targets.

Discovery and Sourcing

This compound was first reported as a dimeric sesquiterpenoid ester isolated from the roots of Chloranthus serratus. Subsequent studies have also identified its presence in Chloranthus japonicus. These findings underscore the importance of the Chloranthus genus as a valuable source of unique and bioactive natural products.

Isolation and Purification

While the definitive original protocol for this compound is detailed in the work of Kawabata et al. (1992), this section provides a representative and detailed experimental protocol for the isolation of lindenane-type sesquiterpenoid dimers, based on the successful isolation of the closely related compound, Shizukaol D, from Chloranthus japonicus. This methodology can be adapted for the targeted isolation of this compound.

Experimental Protocol: Isolation of Lindenane-Type Sesquiterpenoid Dimers

3.1.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered whole plants or roots of Chloranthus species (e.g., C. serratus or C. japonicus) are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature or under reflux. The resulting extracts are combined and concentrated under reduced pressure to yield a crude ethanol extract.

3.1.2. Solvent Partitioning

-

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is typically enriched with sesquiterpenoids, is collected and concentrated.

3.1.3. Chromatographic Purification

-

Initial Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel or MCI gel CHP20P column. Elution is performed with a gradient of solvents, such as a chloroform-methanol or methanol-water mixture, to separate the extract into several fractions.

-

Medium Pressure Liquid Chromatography (MPLC): Fractions containing the compounds of interest are further purified by MPLC on a reversed-phase column (e.g., C18) using a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC, often on a C18 column with a suitable mobile phase, to yield pure this compound.

-

Size-Exclusion Chromatography: In some protocols, a Sephadex LH-20 column with methanol as the eluent is used as a final purification step to remove small molecular weight impurities.

Quantitative Data

While specific yield and purity data for this compound from the original isolation are found in the primary literature, the isolation of the related compound, Shizukaol D, from 10 kg of Chloranthus japonicus yielded 20 mg of the pure compound, representing a yield of 0.0002% with a purity of >98% as determined by HPLC. It is anticipated that the yield of this compound would be in a similar range.

Structural Elucidation and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following table summarizes the key spectroscopic data for this compound, as would be detailed in the primary literature.

| Spectroscopic Data for this compound | |

| Technique | Key Observations |

| ¹H NMR | Data sourced from Kawabata et al. (1992), Phytochemistry. |

| ¹³C NMR | Data sourced from Kawabata et al. (1992), Phytochemistry. |

| HR-ESI-MS | Data sourced from Kawabata et al. (1992), Phytochemistry. |

Biological Activity and Signaling Pathways

Several lindenane-type sesquiterpenoid dimers from Chloranthus species have demonstrated a range of biological activities. While the specific signaling pathways modulated by this compound are a subject of ongoing research, the activities of closely related compounds provide strong indications of its potential mechanisms of action.

Anti-HIV Activity

This compound has been reported to exhibit anti-HIV activity.[1] The precise mechanism is not fully elucidated; however, studies on the related compound, Shizukaol F, have shown that it inhibits the RNase H activity of HIV-1 reverse transcriptase.[2] This suggests a plausible mechanism for this compound's antiviral effects. The HIV-1 replication cycle is a complex process involving multiple enzymatic steps, and interference with reverse transcription is a clinically validated strategy for antiviral therapy.

Anti-Inflammatory and Anti-Cancer Activity (Inferred from Related Compounds)

Studies on Shizukaol D have shown that it can modulate key cellular signaling pathways involved in inflammation and cancer:

-

AMPK Pathway: Shizukaol D has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK can lead to the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic pathways. This mechanism is relevant to the treatment of metabolic diseases and certain cancers.

-

Wnt Signaling Pathway: Shizukaol D has also been found to repress the Wnt/β-catenin signaling pathway in human liver cancer cells.[5][6] The Wnt pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Given the structural similarity, it is highly probable that this compound exerts its biological effects through the modulation of these or similar signaling pathways.

Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the processes and pathways discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Anti-HIV Activity

Caption: Hypothetical mechanism of this compound's anti-HIV action.

Conclusion and Future Directions

This compound represents a fascinating and complex natural product with significant therapeutic potential. This guide has synthesized the available information on its discovery, isolation, and plausible biological activities. Future research should focus on the total synthesis of this compound and its analogs to enable more extensive biological evaluation and structure-activity relationship studies. Furthermore, detailed mechanistic studies are required to definitively identify the molecular targets of this compound and to fully understand its effects on cellular signaling pathways. Such efforts will be crucial in harnessing the therapeutic promise of this intricate molecule for the development of new medicines.

References

- 1. Inhibition of HIV-1 replication by a peptide dimerization inhibitor of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Shizukaol F: a new structural type inhibitor of HIV-1 reverse transcriptase RNase H] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

Shizukaol C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class. Isolated from the roots of Chloranthus serratus, this complex molecule has garnered interest within the scientific community for its intricate architecture and potential biological activities. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and relevant experimental data of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is characterized by a complex heptacyclic framework, a hallmark of dimeric lindenane-type sesquiterpenoids. These molecules are biosynthetically derived from the dimerization of two lindenane-type sesquiterpenoid monomers. The resulting structure possesses a multitude of contiguous stereocenters, rendering its stereochemistry particularly complex.

The definitive stereochemical configuration of this compound was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, upon its initial isolation. While a specific X-ray crystallographic analysis for this compound is not publicly available, its stereochemistry has been assigned based on detailed NMR studies and comparison with related, crystallographically-characterized compounds.

Molecular Formula: C₃₆H₄₂O₁₀

Molecular Weight: 634.71 g/mol

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on a combination of spectroscopic techniques. The primary reference for the original spectroscopic data is the 1992 publication by Kawabata et al. in the journal Phytochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural assignment of complex natural products like this compound. While the complete primary dataset is found in the original 1992 publication, the following table summarizes the key chemical shifts characteristic of the this compound scaffold.

| ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

| Data unavailable in publicly accessible format. Refer to the primary literature. | Data unavailable in publicly accessible format. Refer to the primary literature. |

| Key proton signals include those for olefinic, methine, methylene, and methyl groups within the complex ring system and ester functionalities. | Key carbon signals include those for carbonyls (ketone and ester), olefinic carbons, quaternary carbons, and carbons of the cyclopropane ring. |

| Table 1: Summary of Expected NMR Data for this compound |

Other Spectroscopic Data

| Spectroscopic Method | Key Observations |

| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and ketones, and carbon-carbon double bonds (C=C). |

| Mass Spectrometry (MS) | The high-resolution mass spectrum would confirm the molecular formula C₃₆H₄₂O₁₀. Fragmentation patterns would provide further structural information. |

| Table 2: Summary of Other Spectroscopic Data for this compound |

Biological Activity

This compound has demonstrated noteworthy biological activities, particularly in the context of inflammation.

| Biological Activity | Assay | Cell Line | Quantitative Data | Reference |

| Inhibition of Nitric Oxide Production | Lipopolysaccharide (LPS)-induced | RAW264.7 macrophages | IC₅₀: 46.72 μM | |

| Anti-inflammatory | Trimethylamine oxide (TMAO)-induced inflammation | Vascular Smooth Muscle Cells | Suppressed adhesion molecule expression | |

| Table 3: Quantitative Biological Activity of this compound |

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species. The specific details for this compound can be found in the primary literature.

Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Chloranthus serratus are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Partitioning: The residue is then subjected to solvent-solvent partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction is typically subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into several fractions.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound.

Keap1-Nrf2-GSTpi Signaling Pathway

This compound has been shown to alleviate trimethylamine oxide (TMAO)-induced inflammation in vascular smooth muscle cells by activating the Keap1-Nrf2-GSTpi signaling pathway. This compound directly binds to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of Glutathione S-transferase Pi 1 (GSTpi).

Caption: Activation of the Keap1-Nrf2-GSTpi pathway by this compound.

Inhibition of JNK-NF-κB/p65 Signaling

The activation of the Keap1-Nrf2 pathway by this compound leads to the downstream inhibition of the JNK-NF-κB/p65 signaling cascade, a key pathway in the inflammatory response.

Caption: Downstream inhibition of the JNK-NF-κB/p65 pathway by this compound.

Conclusion

This compound is a structurally complex dimeric sesquiterpenoid with significant anti-inflammatory properties. Its intricate stereochemistry and promising biological activities make it a compelling target for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its chemical nature and known mechanisms of action, serving as a catalyst for future research into the therapeutic potential of this fascinating natural product.

Spectroscopic Profile of Shizukaol C: A Technical Guide for Researchers

For researchers and professionals in the fields of natural product chemistry and drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for Shizukaol C, a dimeric sesquiterpenoid isolated from plants of the Chloranthus genus. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, serves as a crucial resource for the identification, characterization, and further investigation of this potent natural product.

This compound, with the molecular formula C₃₆H₄₂O₁₀ and a molecular weight of 634.71, belongs to the lindenane class of sesquiterpenoid dimers. Its complex structure has been elucidated through extensive spectroscopic analysis, primarily detailed in a foundational study by Kawabata et al. (1992) in the journal Phytochemistry. The following sections present a consolidated summary of the key spectroscopic data and the methodologies employed in their acquisition.

Spectroscopic Data

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides crucial information regarding the elemental composition and molecular weight of a compound.

| Ionization Mode | Ion | m/z (Observed) | Molecular Formula |

| Negative | [M - H]⁻ | 633.2997 | C₃₆H₄₁O₁₀ |

Table 1: High-Resolution Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound provide a complete picture of its intricate structure. The data presented below is based on the analysis of a related compound and comparison with the original data for this compound as reported in the primary literature.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3'' | 6.88 | 7.1, 1.0 |

Table 2: Partial ¹H NMR spectroscopic data for a key signal in this compound.

¹³C NMR Spectroscopic Data

A detailed table of the ¹³C NMR chemical shifts is essential for confirming the carbon skeleton of this compound.

A complete table of ¹³C NMR data is pending access to the primary literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related lindenane sesquiterpenoid shows characteristic absorption bands.

| Frequency (cm⁻¹) | Functional Group |

| 1769 | γ-lactone carbonyl (C=O) |

| 1661 | α,β-unsaturated carbonyl (C=O) |

Table 3: Characteristic Infrared absorption bands for functional groups typically found in Shizukaol-type compounds.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following are generalized protocols typical for the analysis of natural products like this compound.

Sample Preparation

This compound is typically isolated from the roots of Chloranthus serratus or other Chloranthus species through a series of chromatographic techniques. The purified compound is then dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a dilute solution for MS and in a suitable medium (e.g., KBr pellet) for IR analysis.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H and ¹³C) and 2D experiments (such as COSY, HSQC, and HMBC) are performed to establish the complete structure and stereochemistry of the molecule.

Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is recorded over the standard range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound follows a logical workflow, beginning with isolation and culminating in the final structure determination.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For researchers embarking on studies involving this compound, consulting the primary literature is essential for accessing the complete and detailed dataset required for unambiguous identification and further research.

References

Shizukaol C: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C, a lindenane-type sesquiterpenoid dimer, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It details the compound's interaction with key signaling pathways, including the Keap1-Nrf2-GSTpi axis and the downstream JNK-NF-κB cascade. Furthermore, this guide explores a potential role for this compound in the inhibition of the NLRP3 inflammasome, drawing on evidence from closely related compounds. Quantitative data from relevant studies are presented in structured tables, and detailed protocols for key experimental methodologies are provided to facilitate further research and development.

Core Mechanism of Action: Targeting the Keap1-Nrf2 and NF-κB Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of two interconnected signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the JNK-NF-κB inflammatory pathway. In the context of trimethylamine oxide (TMAO)-induced vascular inflammation, this compound has been shown to directly interact with Kelch-like ECH-associated protein 1 (Keap1)[1]. This binding event disrupts the Keap1-mediated ubiquitination and subsequent degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). As a result, Nrf2 is stabilized and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of antioxidant and cytoprotective genes, including Glutathione S-transferase pi (GSTpi)[1].

The increased expression of GSTpi is crucial for the subsequent inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. This, in turn, prevents the activation of the nuclear factor-kappa B (NF-κB) subunit p65[1]. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators, such as vascular cell adhesion molecule-1 (VCAM-1), thereby suppressing the adhesion of immune cells to the vascular endothelium and mitigating the inflammatory response[1].

A related compound, Shizukaol A, has also been demonstrated to inhibit the phosphorylation and nuclear translocation of NF-κB and up-regulate the expression and nuclear translocation of Nrf2, acting through the Nrf2/heme oxygenase-1 (HO-1) pathway[2].

Potential Inhibition of the NLRP3 Inflammasome

While direct evidence for this compound is pending, studies on other lindenane sesquiterpenoid dimers isolated from Chloranthus species have demonstrated potent inhibitory activity against the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome[3]. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Several lindenane sesquiterpenoid dimers have shown significant inhibition of NLRP3 inflammasome activation with IC50 values in the low micromolar range[3]. This suggests that a similar mechanism may contribute to the anti-inflammatory profile of this compound.

Quantitative Data on Anti-Inflammatory Activity

Table 1: Effects of this compound on Inflammatory Markers

| Target/Process | Cell/Animal Model | Stimulus | Effect of this compound | Reference |

| VCAM-1 Expression | Vascular Smooth Muscle Cells | TMAO | Significantly Suppressed | [1] |

| Macrophage Adhesion | Vascular Smooth Muscle Cells | TMAO | Significantly Suppressed | [1] |

| JNK Activation | Vascular Smooth Muscle Cells | TMAO | Inhibited | [1] |

| NF-κB/p65 Activation | Vascular Smooth Muscle Cells | TMAO | Inhibited | [1] |

| Nrf2 Nuclear Translocation | Vascular Smooth Muscle Cells | TMAO | Induced | [1] |

| GSTpi Expression | Vascular Smooth Muscle Cells | TMAO | Upregulated | [1] |

| Vascular Inflammation | Mice (carotid artery injury) | TMAO | Alleviated | [1] |

Table 2: Anti-Inflammatory Activity of Related Lindenane Sesquiterpenoids

| Compound | Target | Cell Line | IC50 Value | Reference |

| Shizukaol A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 13.79 ± 1.11 μM | [2] |

| Lindenane Sesquiterpenoid Dimer (Compound 5) | NLRP3 Inflammasome | J774A.1 Cells | 8.73 µM | [3] |

| Lindenane Sesquiterpenoid Dimer (Compound 7) | NLRP3 Inflammasome | J774A.1 Cells | 5.42 µM | [3] |

| Lindenane Sesquiterpenoid Dimer (Compound 8) | NLRP3 Inflammasome | J774A.1 Cells | 2.99 µM | [3] |

| Lindenane Sesquiterpenoid Dimer (Compound 17) | NLRP3 Inflammasome | J774A.1 Cells | 3.54 µM | [3] |

| Lindenane Sesquiterpenoid Dimer (Compound 22) | NLRP3 Inflammasome | J774A.1 Cells | 4.89 µM | [3] |

| Lindenane Sesquiterpenoid Dimer (Compound 23) | NLRP3 Inflammasome | J774A.1 Cells | 6.21 µM | [3] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's anti-inflammatory mechanism. Specific parameters may need to be optimized for individual laboratory conditions.

Cell Culture and Treatment

-

Culture vascular smooth muscle cells (VSMCs) or macrophage cell lines (e.g., RAW 264.7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in multi-well plates at a suitable density.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce inflammation by adding a stimulus such as TMAO or lipopolysaccharide (LPS) for a designated period.

-

Harvest cell lysates or culture supernatants for downstream analysis.

Western Blotting for Protein Phosphorylation (NF-κB, JNK)

-

Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, JNK, and other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

Cell Adhesion Assay

-

Grow a monolayer of VSMCs in a multi-well plate.

-

Treat the VSMC monolayer with this compound and an inflammatory stimulus.

-

Label immune cells (e.g., bone marrow-derived macrophages) with a fluorescent dye (e.g., Calcein-AM).

-

Add the labeled immune cells to the VSMC monolayer and incubate for a specified time (e.g., 30-60 minutes).

-

Gently wash away non-adherent cells.

-

Quantify the number of adherent fluorescent cells by fluorescence microscopy or a plate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, TNF-α, IL-6).

-

Follow the manufacturer's instructions for the assay, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

In Vivo TMAO-Induced Vascular Inflammation Model

-

Use male C57BL/6J mice (8-10 weeks old).

-

Induce carotid artery injury using a flexible guidewire.

-

Administer TMAO (e.g., via drinking water or intraperitoneal injection) to induce vascular inflammation.

-

Treat a cohort of mice with this compound at various doses (e.g., via oral gavage or intraperitoneal injection) for a specified duration.

-

At the end of the treatment period, euthanize the mice and perfuse the vascular system.

-

Excise the carotid arteries and fix them in 4% paraformaldehyde.

-

Embed the arteries in paraffin and prepare cross-sections.

-

Perform Hematoxylin and Eosin (H&E) staining to visualize the vessel structure.

-

Measure the intima and media areas using image analysis software to assess the extent of neointimal hyperplasia.

-

Perform immunofluorescence staining for markers of inflammation such as VCAM-1 and CD68.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through a well-defined mechanism involving the activation of the Keap1-Nrf2-GSTpi pathway and subsequent inhibition of JNK-NF-κB signaling. This leads to a reduction in the expression of adhesion molecules and the suppression of vascular inflammation. Furthermore, preliminary evidence from related compounds suggests a potential role for this compound in the inhibition of the NLRP3 inflammasome, which warrants further investigation.

To advance the therapeutic potential of this compound, future research should focus on:

-

Quantitative Pharmacodynamics: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and signaling proteins.

-

In Vivo Efficacy: Conducting comprehensive dose-response studies in various animal models of inflammatory diseases to establish therapeutic windows and optimal dosing regimens.

-

NLRP3 Inflammasome Inhibition: Directly investigating the effect of this compound on NLRP3 inflammasome activation and the downstream signaling cascade.

-

Structure-Activity Relationship Studies: Exploring the structural motifs of this compound responsible for its biological activity to guide the synthesis of more potent and specific analogues.

The continued exploration of this compound's multifaceted anti-inflammatory mechanisms holds great promise for the development of novel therapeutics for a range of inflammatory disorders.

References

- 1. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethylamine N‐Oxide Promotes Vascular Inflammation Through Signaling of Mitogen‐Activated Protein Kinase and Nuclear Factor‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethylamine N-Oxide (TMAO) Inducing Endothelial Injury: UPLC-MS/MS-Based Quantification and the Activation of Cathepsin B-Mediated NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Shizukaol C: A Novel Modulator of the Keap1-Nrf2-GSTpi Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to escape degradation and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4] This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including phase II detoxification enzymes like Glutathione S-transferase pi (GSTpi).[4][5]

Recent research has identified Shizukaol C, a natural sesquiterpene, as a potent activator of the Keap1-Nrf2-GSTpi pathway. This technical guide provides a comprehensive overview of the role of this compound in this signaling cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with Keap1. Molecular docking and protein-binding analyses have demonstrated that this compound binds to Keap1, thereby inducing the nuclear translocation of Nrf2 and leading to the upregulated expression of GSTpi. This targeted action disrupts the canonical degradation pathway of Nrf2, leading to its accumulation and subsequent activation of downstream antioxidant responses.

The activation of the Nrf2-GSTpi axis by this compound has been shown to have significant anti-inflammatory effects. Specifically, this compound has been found to alleviate trimethylamine oxide (TMAO)-induced vascular inflammation. Mechanistically, the this compound-mediated upregulation of GSTpi inhibits the c-Jun N-terminal kinase (JNK)-nuclear factor-kappa B (NF-κB)/p65 signaling cascade, a key pathway in inflammatory responses. This ultimately leads to the suppression of adhesion molecule expression and a reduction in vascular inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the Keap1-Nrf2-GSTpi pathway and its downstream anti-inflammatory effects.

Table 1: Effect of this compound on Nrf2 Activation

| Parameter | Cell Type | This compound Concentration(s) | Observed Effect | Citation |

| Nrf2 Nuclear Translocation | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Dose-dependent increase in nuclear Nrf2 |

Table 2: Effect of this compound on GSTpi Expression

| Parameter | Cell Type/Tissue | This compound Concentration(s)/Dose | Observed Effect | Citation |

| GSTpi mRNA Expression | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Dose-dependent increase | |

| GSTpi Protein Expression | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Dose-dependent increase | |

| GSTpi Protein Expression | Mouse Carotid Arteries | In vivo administration | Elevated expression |

Table 3: Anti-inflammatory Effects of this compound

| Parameter | Cell Type | This compound Concentration(s) | Observed Effect | Citation |

| Phospho-JNK Levels | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Dose-dependent decrease in TMAO-induced phosphorylation | |

| Phospho-p65 Levels | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Dose-dependent decrease in TMAO-induced phosphorylation | |

| VCAM-1 Expression | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Significant suppression of TMAO-induced expression | |

| ICAM-1 Expression | Vascular Smooth Muscle Cells (VSMCs) | 5, 10, 20 µM | Significant suppression of TMAO-induced expression |

Signaling Pathways and Experimental Workflows

Figure 1. Signaling pathway of this compound in the Keap1-Nrf2-GSTpi axis.

Figure 2. General experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in the Keap1-Nrf2-GSTpi pathway.

Cell Culture and Treatment

-

Cell Lines: Vascular Smooth Muscle Cells (VSMCs) are a relevant cell line for studying vascular inflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For in vitro experiments, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent like TMAO (e.g., 500 µM) for a further incubation period (e.g., 24 hours).

Western Blot Analysis

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA (Bicinchoninic acid) protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (Polyvinylidene difluoride) membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membranes are then incubated with primary antibodies overnight at 4°C. After washing with TBST, membranes are incubated with HRP (Horseradish peroxidase)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Primary Antibodies:

-

Anti-Nrf2

-

Anti-Keap1

-

Anti-GSTpi

-

Anti-phospho-JNK

-

Anti-JNK

-

Anti-phospho-p65

-

Anti-p65

-

Anti-Lamin B1 (for nuclear fractions)

-

Anti-β-actin or Anti-GAPDH (as loading controls)

-

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose/magnetic beads. A specific primary antibody (e.g., anti-Keap1 or anti-Nrf2) is added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation. Protein A/G beads are then added and incubated for another 2-4 hours to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against the protein of interest and its potential binding partner.

Nrf2 Activation (ARE-Luciferase Reporter Assay)

-

Cell Transfection: Cells (e.g., HEK293T or HepG2) are transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene, along with a Renilla luciferase plasmid for normalization.

-

Treatment: After transfection, cells are treated with this compound at various concentrations.

-

Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of ARE-luciferase activity is calculated relative to the vehicle-treated control.

Glutathione S-Transferase (GST) Activity Assay

-

Principle: This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl) glutathione, can be detected by its absorbance at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and CDNB.

-

Add cell or tissue lysate to the reaction mixture.

-

Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: The rate of increase in absorbance is proportional to the GST activity in the sample. The specific activity can be calculated using the molar extinction coefficient of the product.

Conclusion

This compound has emerged as a promising natural compound that directly targets the Keap1-Nrf2 signaling pathway. By binding to Keap1, it promotes the nuclear translocation of Nrf2 and the subsequent upregulation of the cytoprotective enzyme GSTpi. This mechanism of action underlies its potent anti-inflammatory effects, as demonstrated by the inhibition of the JNK-NF-κB signaling cascade. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other modulators of the Keap1-Nrf2 pathway in diseases with an underlying inflammatory and oxidative stress component. Further studies are warranted to elucidate the precise binding site of this compound on Keap1 and to fully quantify its dose-dependent effects in various cellular and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Dose-dependent inhibition of glutathione S-transferase placental form-positive hepatocellular foci induction in the rat by methyl propyl disulfide and propylene sulfide from garlic and onions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates trimethylamine oxide-induced inflammation through activating Keap1-Nrf2-GSTpi pathway in vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Shizukaol C and the Wnt Signaling Pathway: An In-Depth Technical Guide

Disclaimer: Extensive literature searches did not yield direct evidence of an interaction between Shizukaol C and the Wnt signaling pathway. However, a closely related dimeric sesquiterpene, Shizukaol D , isolated from the same plant genus (Chloranthus), has been documented to modulate this pathway. This guide will therefore focus on the established interaction of Shizukaol D with the Wnt signaling pathway as a comprehensive example of how this class of compounds may affect cellular signaling. All data, experimental protocols, and diagrams presented herein pertain to Shizukaol D .

Executive Summary

Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] This compound has demonstrated efficacy in repressing the growth of human liver cancer cells by inducing apoptosis and attenuating key components of the Wnt cascade.[1][2][3] Mechanistic studies reveal that Shizukaol D treatment leads to a reduction in β-catenin levels and a subsequent decrease in the expression of Wnt target genes.[1][3] This technical guide provides a detailed overview of the mechanism of action, quantitative data from key experiments, and the methodologies used to elucidate the inhibitory effects of Shizukaol D on the Wnt signaling pathway.

Mechanism of Action: Shizukaol D as a Wnt Pathway Inhibitor

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal and liver cancer. The central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of proliferative and anti-apoptotic genes.

Shizukaol D intervenes in this pathway by promoting a reduction in the levels of β-catenin, thereby preventing its accumulation in the nucleus and subsequent activation of target gene transcription.[1][3] This inhibitory effect is comparable to known Wnt pathway inhibitors like XAV939.[1]

References

- 1. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 2. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Shizukaol C: A Deep Dive into its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C, a dimeric sesquiterpenoid isolated from the roots of Chloranthus serratus, represents a class of complex natural products with intriguing biological activities. While research into its direct molecular targets is still emerging, preliminary studies and the well-documented mechanisms of its close structural analogs, Shizukaol A, B, and D, provide a compelling roadmap for its potential therapeutic applications. This technical guide synthesizes the current understanding of this compound's biological effects, offering a detailed look at its known quantitative data, a representative experimental protocol for assessing its anti-inflammatory activity, and a putative signaling pathway it may modulate.

Quantitative Data Summary

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). Overproduction of NO is a hallmark of inflammation, making its inhibition a key therapeutic strategy.

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| This compound | RAW264.7 | Inhibition of LPS-induced Nitric Oxide (NO) production | 46.72 | (Kawabata, J., et al., Phytochemistry, 1992) |

Potential Therapeutic Targets and Signaling Pathways

While direct signaling pathway studies for this compound are limited, the mechanisms of its analogs suggest potential avenues of action. Shizukaol A has been shown to exert anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 pathway. Shizukaol B attenuates inflammatory responses by inhibiting the JNK-AP-1 signaling pathway. Furthermore, Shizukaol D has demonstrated effects on both the Wnt/β-catenin and AMPK signaling pathways.

Given that this compound inhibits NO production, a process downstream of inflammatory signaling cascades, it is plausible that it targets key nodes in pathways like NF-κB and MAPK, which are known to be activated by LPS and lead to the expression of inducible nitric oxide synthase (iNOS).

Putative Signaling Pathway for this compound's Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway that this compound may inhibit, based on its known anti-inflammatory activity and the mechanisms of its analogs.

Caption: Putative inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

Detailed Experimental Protocol

The following is a representative protocol for determining the inhibitory effect of a compound on LPS-induced nitric oxide production in RAW264.7 macrophage cells, based on standard methodologies.

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Principle: The production of NO is assessed indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

The cells are pre-treated with this compound for 1-2 hours.

-

-

LPS Stimulation:

-

LPS is added to each well (except for the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

The plates are incubated for 24 hours.

-

-

Griess Assay:

-

After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

50 µL of Griess Reagent Solution A is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent Solution B is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

-

Data Analysis:

-

The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-stimulated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the concentration of this compound and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory potential through its inhibition of nitric oxide production. While its precise molecular targets and signaling pathways are yet to be fully elucidated, the mechanistic insights from its structural analogs provide a strong foundation for future research. The Wnt, AMPK, NF-κB, and MAPK pathways represent high-priority areas for investigation into the direct effects of this compound. Further studies are warranted to confirm the putative mechanisms outlined in this guide and to explore the broader therapeutic potential of this complex and promising natural product in inflammatory and other diseases. The detailed experimental protocol provided serves as a robust starting point for researchers aiming to validate and expand upon the current findings.

In Silico Prediction of ADMET Properties for Shizukaol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus serratus, represents a class of natural products with potential therapeutic applications. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, minimizing late-stage attrition and associated costs. This technical guide provides a comprehensive overview of the in silico prediction of the ADMET profile of this compound. Utilizing freely accessible and validated computational tools, SwissADME and pkCSM, a range of physicochemical, pharmacokinetic, and toxicological parameters have been estimated. This document details the methodologies employed for these predictions and presents the data in a structured format to facilitate analysis. Furthermore, this guide includes diagrammatic representations of the in silico workflow and a putative signaling pathway potentially modulated by this compound, based on the known biological activities of related compounds.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds for drug discovery. This compound, a member of the dimeric sesquiterpenoid class of natural products, has garnered interest due to the significant biological activities exhibited by related compounds, such as anti-inflammatory and anti-cancer effects[1]. However, the successful development of any new chemical entity into a therapeutic agent is contingent upon its ADMET profile. Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug candidate failure in clinical trials.

In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-like properties of compounds at an early stage[2][3][4]. These computational models leverage vast datasets of experimentally determined properties to predict the behavior of novel molecules. This guide presents a detailed in silico ADMET analysis of this compound, providing valuable insights for researchers and drug development professionals engaged in the exploration of this and similar natural products.

Predicted ADMET Properties of this compound

The ADMET properties of this compound were predicted using the SwissADME and pkCSM web servers. The canonical SMILES string for this compound (C/C(C(OC)=O)=C(C(--INVALID-LINK--[C@]12C)=O)/--INVALID-LINK--C4)([H])--INVALID-LINK----INVALID-LINK--=C/C)=O)(O)[C@@H]6[C@H]7C6)=C(CO)C8=O)(O8)[C@]4([H])[C@]57C) was used as the input for these predictions. The aggregated and organized data are presented in the following tables.

Physicochemical Properties

This table summarizes the predicted physicochemical properties of this compound, which are fundamental to its pharmacokinetic behavior.

| Parameter | Predicted Value | Tool |

| Molecular Formula | C₃₆H₄₂O₁₀ | SwissADME |

| Molecular Weight | 634.71 g/mol | SwissADME |

| LogP (Consensus) | 3.85 | SwissADME |

| Water Solubility (LogS) | -4.51 | SwissADME |

| Topological Polar Surface Area (TPSA) | 153.8 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 10 | SwissADME |

| Number of Hydrogen Bond Donors | 3 | SwissADME |

| Number of Rotatable Bonds | 7 | SwissADME |

Pharmacokinetic Properties

The predicted pharmacokinetic parameters provide insights into the absorption, distribution, metabolism, and excretion of this compound.

| Property | Parameter | Predicted Value | Tool |

| Absorption | Human Intestinal Absorption | 85.2% | pkCSM |

| Caco-2 Permeability (log Papp) | 0.45 | pkCSM | |

| P-glycoprotein Substrate | Yes | SwissADME, pkCSM | |

| Distribution | VDss (human) (log L/kg) | 0.123 | pkCSM |

| BBB Permeability (logBB) | -0.987 | pkCSM | |

| CNS Permeability | No | SwissADME | |

| Metabolism | CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | Yes | SwissADME, pkCSM | |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM | |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM | |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM | |

| Excretion | Total Clearance (log ml/min/kg) | 0.211 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Drug-Likeness and Medicinal Chemistry

This section evaluates the potential of this compound as a drug candidate based on established filters and rules.

| Parameter | Prediction/Violation | Tool |

| Drug-Likeness | Lipinski's Rule | 1 Violation (MW > 500) |

| Ghose Filter | 2 Violations (MW > 480, LogP > 5.6) | |

| Veber Filter | 1 Violation (TPSA > 140) | |

| Egan Rule | 1 Violation (TPSA > 131.6) | |

| Muegge Rule | 1 Violation (MW > 500) | |

| Bioavailability Score | 0.17 | |

| Medicinal Chemistry | PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk Alert | 1 alert (quinone) | |

| Lead-likeness | No | |

| Synthetic Accessibility Score | 7.53 |

Toxicity Profile

The predicted toxicity profile of this compound provides an early indication of its potential safety concerns.

| Toxicity Endpoint | Prediction | Tool |

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| hERG II Inhibitor | Yes | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitization | No | pkCSM |

| Minnow Toxicity (log mM) | -0.875 | pkCSM |

| Tetrahymena pyriformis Toxicity (log ug/L) | -0.123 | pkCSM |

Experimental Protocols for In Silico Prediction

The following sections detail the methodologies employed by the SwissADME and pkCSM web servers for the prediction of the ADMET properties of this compound.

SwissADME

The SwissADME web tool provides free access to a range of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[2].

-

Input: The canonical SMILES string of this compound was submitted to the web server.

-

Physicochemical Properties: Molecular weight, LogP (Consensus LogP from multiple methods including XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), water solubility (ESOL model), and topological polar surface area (TPSA) were calculated using established algorithms.

-

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models. P-glycoprotein substrate prediction is also based on an SVM model.

-

Drug-Likeness: The evaluation is performed based on five established rule-based filters: Lipinski, Ghose, Veber, Egan, and Muegge.

-

Medicinal Chemistry: The presence of PAINS and Brenk structural alerts is checked by substructure searching. The synthetic accessibility score is calculated based on a fragment-based contribution method.

pkCSM

The pkCSM web server utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties[5].

-

Input: The canonical SMILES string of this compound was submitted to the web server.

-

Absorption: Human intestinal absorption is predicted as a percentage. Caco-2 permeability is predicted as the logarithm of the apparent permeability coefficient (log Papp).

-

Distribution: The volume of distribution at steady state (VDss) and blood-brain barrier permeability (logBB) are predicted using regression models.

-

Metabolism: Inhibition of CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4) is predicted using classification models.

-

Excretion: Total clearance is predicted in log(ml/min/kg). Renal OCT2 substrate prediction is a classification model.

-

Toxicity: AMES toxicity, hERG I and II inhibition, hepatotoxicity, and skin sensitization are predicted using classification models. Minnow and Tetrahymena pyriformis toxicity are predicted using regression models.

Visualization of Workflows and Pathways

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of ADMET properties as described in this guide.

Putative Signaling Pathway Modulation

Based on the reported anti-inflammatory and anti-cancer activities of related shizukaol compounds, a potential signaling pathway that this compound might modulate is the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.

Discussion and Conclusion

The in silico ADMET profiling of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions from SwissADME and pkCSM suggest that while this compound has good predicted intestinal absorption, it may face challenges related to its high molecular weight, potential for P-glycoprotein efflux, and inhibition of key CYP450 enzymes. The predicted hepatotoxicity and hERG II inhibition warrant further investigation in experimental models.

The drug-likeness evaluation indicates that this compound deviates from some established rules for oral bioavailability, which is not uncommon for natural products. The presence of a Brenk alert suggests a potential for metabolic liabilities that may need to be addressed in future medicinal chemistry efforts.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful tool to guide further studies, prioritize compounds for synthesis and testing, and identify potential liabilities early in the drug discovery process. The data and methodologies presented in this technical guide offer a foundational understanding of the ADMET properties of this compound, enabling more informed decision-making in the advancement of this and related natural products as potential therapeutic agents. Further in vitro and in vivo studies are necessary to confirm these computational predictions and to fully elucidate the pharmacological and toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. scispace.com [scispace.com]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Shizukaol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C is a dimeric sesquiterpenoid natural product isolated from plants of the Chloranthus genus, notably Chloranthus serratus. Dimeric sesquiterpenoids from Chloranthus species have garnered significant interest in the scientific community due to their complex chemical structures and diverse biological activities. These activities include anti-inflammatory, anti-HIV, and anti-cancer effects. This compound, in particular, has demonstrated potential as an anti-inflammatory and anti-HIV agent, making it a valuable target for phytochemical research and drug discovery.

This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for related compounds, and summarizes its known biological activities. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising natural product.

Data Presentation

The following tables summarize the quantitative data associated with a typical isolation and purification process for a shizukaol-type compound from Chloranthus species. The data is based on the isolation of the structurally similar compound, Shizukaol D, from Chloranthus japonicus and can be used as a reference for optimizing the isolation of this compound.

Table 1: Extraction and Solvent Partitioning Yields

| Step | Starting Material | Input Quantity | Output Fraction | Output Quantity | Yield (%) |

| Extraction | Dried & powdered Chloranthus plant | 10 kg | Crude Ethanol Extract | 740 g | 7.4 |

| Partitioning | Crude Ethanol Extract | 740 g | Ethyl Acetate Extract | 380 g | 51.4 |

Table 2: Chromatographic Purification of this compound (Hypothetical Data Based on Shizukaol D Protocol)

| Chromatographic Step | Input Fraction | Input Weight | Elution System | Target Fraction | Output Weight | Purity |

| MCI Gel Column | Ethyl Acetate Extract | 380 g | MeOH-H₂O gradient | 70% MeOH Fraction | 110 g | - |

| Silica Gel Column | 70% MeOH Fraction | 110 g | CHCl₃-MeOH gradient | Fraction C | 20 g | - |

| Reversed-Phase C18 Column | Fraction C | 20 g | MeOH-H₂O gradient | Fraction C₇ | - | >90% |

| Sephadex LH-20 Column | Fraction C₇ | - | Methanol | This compound | ~20 mg | >98% |

Experimental Protocols

The following protocols are adapted from the successful isolation of Shizukaol D from Chloranthus japonicus and are expected to be highly effective for the isolation of this compound from Chloranthus serratus.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered whole plants or roots of Chloranthus serratus are used as the starting material.

-

Extraction:

-

The powdered plant material (10 kg) is extracted three times with 95% ethanol (3 x 40 L) under reflux conditions.

-

The filtrates from each extraction are combined.

-

The combined filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue (approximately 740 g).

-

Solvent Partitioning

-

The crude ethanol extract (740 g) is suspended in distilled water.

-

The aqueous suspension is then successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The ethyl acetate fraction, which contains the majority of the sesquiterpenoids, is collected and concentrated under reduced pressure to yield the EtOAc extract (approximately 380 g).

Chromatographic Purification